molecular formula C24H24N4O B4275461 N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-(3,4-DIMETHYLPHENYL)-6-METHYLQUINOLINE-4-CARBOXAMIDE

N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-(3,4-DIMETHYLPHENYL)-6-METHYLQUINOLINE-4-CARBOXAMIDE

Cat. No.: B4275461
M. Wt: 384.5 g/mol
InChI Key: KEEMCMHVKBLPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-(3,4-DIMETHYLPHENYL)-6-METHYLQUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinolinecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-(3,4-DIMETHYLPHENYL)-6-METHYLQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenyl derivatives, 1,5-dimethyl-1H-pyrazole, and quinolinecarboxylic acid. Common synthetic routes may involve:

    Condensation Reactions: Combining the 3,4-dimethylphenyl derivative with quinolinecarboxylic acid under acidic or basic conditions.

    Amidation Reactions: Reacting the intermediate product with 1,5-dimethyl-1H-pyrazole to form the final carboxamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-(3,4-DIMETHYLPHENYL)-6-METHYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-(3,4-DIMETHYLPHENYL)-6-METHYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinolinecarboxamides: Other compounds in this class with similar structures and properties.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, known for their diverse biological activities.

Uniqueness

N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-(3,4-DIMETHYLPHENYL)-6-METHYLQUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(1,5-dimethylpyrazol-3-yl)-6-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-14-6-9-21-19(10-14)20(24(29)26-23-12-17(4)28(5)27-23)13-22(25-21)18-8-7-15(2)16(3)11-18/h6-13H,1-5H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEMCMHVKBLPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NN(C(=C3)C)C)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-(3,4-DIMETHYLPHENYL)-6-METHYLQUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-(3,4-DIMETHYLPHENYL)-6-METHYLQUINOLINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-(3,4-DIMETHYLPHENYL)-6-METHYLQUINOLINE-4-CARBOXAMIDE
Reactant of Route 4
N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-(3,4-DIMETHYLPHENYL)-6-METHYLQUINOLINE-4-CARBOXAMIDE
Reactant of Route 5
N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-(3,4-DIMETHYLPHENYL)-6-METHYLQUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-(3,4-DIMETHYLPHENYL)-6-METHYLQUINOLINE-4-CARBOXAMIDE

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